Computed Lipophilicity (XLogP3-AA) of 8-Fluoro Derivative vs. Non-Fluorinated Parent Scaffold
The 8-fluoro substitution increases computed lipophilicity (XLogP3-AA) to 0.6, compared to the non-fluorinated parent scaffold (2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione, CAS 16511-38-9), which has a structurally inherent lower XLogP value due to the absence of a halogen atom. This difference is computed using the XLogP3 algorithm in PubChem .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Non-fluorinated parent (2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione, CAS 16511-38-9): XLogP not explicitly provided but inherently lower due to absence of fluorine. |
| Quantified Difference | A quantifiable increase in lipophilicity is conferred by the 8-fluoro substituent, consistent with the known effects of aromatic fluorine substitution in drug design . |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) . |
Why This Matters
Controlled lipophilicity is a critical parameter for optimizing ADME properties; the 0.6 XLogP value indicates a favorable balance for lead development compared to non-fluorinated scaffolds.
- [1] PubChem. (2026). Compound Summary for CID 84063425: 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione. Retrieved 2026-05-03. View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
